molecular formula C10H12BrNO B1373380 3-(2-Bromo-4-methylphenoxy)azetidine CAS No. 1219982-54-3

3-(2-Bromo-4-methylphenoxy)azetidine

Cat. No.: B1373380
CAS No.: 1219982-54-3
M. Wt: 242.11 g/mol
InChI Key: FLUDJSSWONWTKJ-UHFFFAOYSA-N
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Description

3-(2-Bromo-4-methylphenoxy)azetidine (CAS 1219982-54-3) is a high-purity chemical compound offered for research and development purposes. This organic building block has a molecular formula of C 10 H 12 BrNO and a molecular weight of 242.11 g/mol . It is characterized by an azetidine ring, a four-membered nitrogen-containing heterocycle, which is linked via an ether bond to a 2-bromo-4-methylphenyl group. This structure makes it a valuable intermediate in synthetic organic chemistry, particularly in the construction of more complex molecules for pharmaceutical and materials science research. The specific combination of the bromo substituent and the azetidine ring in this compound provides researchers with a versatile scaffold. The bromine atom acts as a reactive handle for further functionalization through cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, which are foundational in modern drug discovery. The azetidine moiety is of significant interest in medicinal chemistry due to its desirable physicochemical properties, which can improve the metabolic stability, solubility, and potency of lead compounds. As such, this compound serves as a key precursor in the exploration of new therapeutic agents and other advanced materials. For safe handling, this product should be stored sealed in a dry environment, ideally at 2-8°C . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human use.

Properties

IUPAC Name

3-(2-bromo-4-methylphenoxy)azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO/c1-7-2-3-10(9(11)4-7)13-8-5-12-6-8/h2-4,8,12H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLUDJSSWONWTKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC2CNC2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101290538
Record name 3-(2-Bromo-4-methylphenoxy)azetidine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1219982-54-3
Record name 3-(2-Bromo-4-methylphenoxy)azetidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1219982-54-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2-Bromo-4-methylphenoxy)azetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101290538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

In Depth Mechanistic Investigations of Azetidine Ring Formation and Functionalization

Reaction Pathway Elucidation via Detailed Kinetic and Spectroscopic Analyses

The most probable synthetic routes to 3-(2-bromo-4-methylphenoxy)azetidine involve either the formation of the azetidine (B1206935) ring first, followed by etherification, or the formation of an acyclic precursor containing the phenoxy moiety, which then undergoes intramolecular cyclization. A common and well-documented method for forming the azetidine ring is through the intramolecular cyclization of a γ-amino alcohol or a related derivative with a good leaving group on the alcohol-derived carbon. nih.govfrontiersin.org

One plausible pathway begins with a precursor such as 1-amino-3-(2-bromo-4-methylphenoxy)propan-2-ol. The nitrogen of the primary amine acts as a nucleophile, attacking the carbon bearing a leaving group (e.g., a tosylate or mesylate), leading to ring closure. Kinetic studies of similar intramolecular SN2 reactions for azetidine formation show that the reaction rates are highly dependent on the concentration of the reactants, the nature of the solvent, and the temperature. adelaide.edu.au The formation of the four-membered ring is often the rate-determining step due to the inherent ring strain of the azetidine system. studyx.ai

Spectroscopic analyses, such as in-situ NMR or IR spectroscopy, would be instrumental in tracking the progress of such a reaction. For instance, the disappearance of the signal corresponding to the leaving group and the appearance of new signals for the azetidine ring protons in ¹H NMR spectroscopy would provide real-time kinetic data. Intermediates, such as a protonated amine before cyclization, might be observable under specific conditions, offering further insight into the reaction pathway.

Another viable route is the Williamson ether synthesis, where a precursor like N-protected azetidin-3-ol (B1332694) reacts with 2-bromo-1-fluoro-4-methylbenzene or a similar electrophile. masterorganicchemistry.com In this case, the reaction pathway involves the deprotonation of the hydroxyl group of the azetidin-3-ol to form an alkoxide, which then acts as a nucleophile. Kinetic studies of Williamson ether syntheses have shown them to typically follow second-order kinetics, being first order in both the alkoxide and the alkyl halide. aiche.org

Transition State Analysis and Selectivity Determinants in Azetidine Synthesis

Selectivity in azetidine synthesis often refers to regioselectivity and stereoselectivity. In the context of forming this compound from an acyclic precursor, regioselectivity is crucial if there are multiple potential electrophilic sites for the intramolecular cyclization. For instance, in the cyclization of a cis-3,4-epoxy amine, the reaction can theoretically lead to either an azetidine or a pyrrolidine (B122466) derivative. Computational studies have shown that the coordination of a Lewis acid catalyst to the substrate can significantly influence the transition state energies, thereby favoring the formation of the azetidine ring. nih.govfrontiersin.org

Stereoselectivity becomes important if chiral centers are present in the starting materials. For instance, if a chiral γ-amino alcohol is used as a precursor, the stereochemistry of the resulting 3-substituted azetidine will be determined by the SN2 mechanism of the ring closure, which typically proceeds with inversion of configuration at the electrophilic carbon.

Role of Catalysis and Reagent Stereochemistry in Directing Reaction Outcomes

Catalysis plays a pivotal role in many synthetic strategies for azetidines. In reactions involving intramolecular aminolysis of epoxides to form azetidines, Lewis acids such as Lanthanide (III) triflates (e.g., La(OTf)₃) have been shown to be effective catalysts. nih.govfrontiersin.org The catalyst activates the epoxide ring towards nucleophilic attack by the amine, and computational studies suggest that the catalyst's coordination to the substrate can influence the regioselectivity of the ring-opening, favoring the formation of the azetidine over other potential products. frontiersin.org

In the Williamson ether synthesis approach, the choice of base to generate the alkoxide from N-protected azetidin-3-ol is critical. Strong, non-nucleophilic bases are preferred to avoid side reactions. The stereochemistry of the reagents is also a key factor. If a chiral azetidin-3-ol is used, the stereochemical integrity of the final product depends on the reaction mechanism. The Williamson ether synthesis, being an SN2 reaction, proceeds with inversion of configuration if the leaving group is on a chiral center of the electrophile. However, in the case of forming this compound from azetidin-3-ol, the stereocenter is on the nucleophile, and its configuration is typically retained.

Influence of Substituent Electronic and Steric Effects on Reaction Efficiency and Regioselectivity

The electronic and steric properties of the substituents on the phenoxy ring of this compound can significantly impact the synthesis. In a Williamson ether synthesis approach where the phenoxide is the nucleophile, the electronic nature of the substituents on the aromatic ring affects the nucleophilicity of the phenoxide. The bromo group is electron-withdrawing, which would decrease the nucleophilicity of the corresponding phenoxide, potentially slowing down the reaction. Conversely, the methyl group is electron-donating, which would increase the nucleophilicity. The net effect would depend on their relative positions and combined influence.

Steric hindrance from the ortho-bromo substituent on the phenoxy ring can also play a significant role. This steric bulk can hinder the approach of the nucleophilic phenoxide to the electrophilic carbon of the azetidine precursor, thereby reducing the reaction rate.

In the intramolecular cyclization pathway, the substituents on the phenoxy group are already incorporated into the acyclic precursor. Their electronic effects would have a less direct impact on the ring-forming step itself, but their steric bulk could influence the conformational preferences of the precursor, which in turn could affect the ease of achieving the required geometry for the transition state of the cyclization.

The following table summarizes the expected influence of the substituents in a Williamson ether synthesis approach for forming this compound:

SubstituentPositionElectronic EffectSteric EffectExpected Impact on Reaction Rate
BromoOrthoElectron-withdrawing (Inductive)HighDecrease
MethylParaElectron-donating (Hyperconjugation)LowIncrease

Structure Activity Relationship Sar Studies of Azetidine Derivatives with Relevance to 3 2 Bromo 4 Methylphenoxy Azetidine

Conformational Analysis of the Azetidine (B1206935) Ring System and its Structural Impact

The four-membered azetidine ring is a strained heterocyclic system that adopts a non-planar, puckered conformation to alleviate some of this strain. rsc.org This puckering is a dynamic process, and the ring can exist in equilibrium between different puckered states. The specific conformation is influenced by the nature and position of substituents on the ring. For 3-substituted azetidines, such as 3-(2-Bromo-4-methylphenoxy)azetidine, the substituent can adopt either an axial or an equatorial position. The preferred orientation is a delicate balance of steric and electronic factors.

Systematic Variation of Phenoxy Substituents and their Influence on Molecular Interactions

The nature and position of substituents on the phenoxy ring of this compound play a pivotal role in modulating its physicochemical properties and biological activity. Halogenation and alkylation are common strategies in medicinal chemistry to fine-tune a molecule's potency, selectivity, and pharmacokinetic profile.

Positional Effects of Halogenation (e.g., Bromine) on the Aryl Moiety

Halogen atoms, such as bromine, can significantly alter a molecule's properties through a combination of steric and electronic effects. The bromine atom at the ortho-position of the phenoxy ring in this compound introduces significant steric bulk. This can influence the preferred rotational conformation (torsional angle) of the phenoxy ring relative to the ether linkage and the azetidine ring. This conformational restriction can be advantageous if it pre-organizes the molecule into a bioactive conformation for binding to a target.

Electronically, bromine is an electron-withdrawing group via induction but can also participate in halogen bonding, a non-covalent interaction with electron-donating atoms in a biological target. The position of the halogen is critical. For instance, studies on other halogenated aromatic compounds have shown that positional isomers can have vastly different biological activities due to their ability to form specific interactions within a binding site. epa.gov

The following table illustrates hypothetical in vitro activity data based on the positional variation of a bromine substituent on a generic 3-phenoxyazetidine (B1367254) core, reflecting common trends observed in SAR studies where halogen position impacts potency.

Compound IDBromine PositionTarget Affinity (Ki, nM)Rationale for Activity Change
A-1 2-Bromo (ortho)15Steric hindrance may force a favorable binding conformation. Potential for halogen bonding with a nearby acceptor.
A-2 3-Bromo (meta)50Altered electronic distribution and loss of potential ortho-position specific interactions.
A-3 4-Bromo (para)25Electronic withdrawal at the para position can influence the ether linkage. Different steric profile compared to ortho.
A-4 Unsubstituted100Lacks the specific interactions and conformational influence provided by the bromine atom.

Contributions of Alkyl Substitution (e.g., Methyl) on the Aryl Moiety to Molecular Properties

Alkyl groups, such as the methyl group at the para-position of the phenoxy ring, primarily contribute to the molecule's lipophilicity and can engage in hydrophobic interactions within a binding pocket. Increased lipophilicity can enhance membrane permeability and, in some cases, binding affinity.

The methyl group at the para-position is electronically donating, which can influence the electron density of the aromatic ring and the ether oxygen. This can affect the strength of interactions with the biological target. The size and position of the alkyl group are important. A methyl group is relatively small, but larger alkyl groups could introduce steric clashes.

Below is a hypothetical data table illustrating the effect of varying the alkyl substituent at the 4-position of a 3-(2-bromophenoxy)azetidine (B1292753) scaffold on enzyme inhibition.

Compound ID4-Position SubstituentEnzyme Inhibition (IC50, µM)Rationale for Activity Change
B-1 -CH3 (Methyl)0.5Optimal size for hydrophobic pocket, favorable electronic donation.
B-2 -H2.0Loss of beneficial hydrophobic interaction.
B-3 -CH2CH3 (Ethyl)0.8Slightly larger group may have a slightly less optimal fit in the hydrophobic pocket.
B-4 -C(CH3)3 (tert-Butyl)5.0Significant steric bulk may hinder optimal binding.

Investigation of the Ether Linkage and its Role in Conformational Flexibility and Ligand Binding

The ether linkage (C-O-C) between the azetidine ring and the phenoxy moiety provides a degree of rotational flexibility. This allows the phenoxy ring to adopt various orientations relative to the azetidine core. However, this flexibility is not completely free; it is influenced by the steric hindrance from the ortho-bromo substituent.

The conformational flexibility of the ether linkage is a double-edged sword in drug design. While it allows the molecule to adapt its shape to fit a binding site (an "induced fit" model), there is an entropic penalty associated with "freezing" this rotation upon binding. A more rigid linker can lead to higher affinity if the pre-determined conformation is the one required for binding.

The oxygen atom of the ether linkage can also act as a hydrogen bond acceptor, forming a crucial interaction with a hydrogen bond donor in the active site of a receptor or enzyme. The electronic properties of the phenoxy ring, as modulated by the bromo and methyl substituents, will influence the basicity of this oxygen atom and its ability to participate in hydrogen bonding.

SAR for In Vitro Biological Activity (e.g., Enzyme Inhibition, Receptor Affinity), focusing on the azetidine core and its specific substituents

For instance, in some series of bioactive compounds, electron-withdrawing groups on an aryl ring can enhance activity. nih.gov This aligns with the presence of the bromo substituent. Conversely, the electron-donating methyl group may also contribute positively through hydrophobic interactions. The interplay between these opposing electronic effects and the steric constraints imposed by the ortho-bromo group creates a unique pharmacological profile.

The azetidine nitrogen is another key feature. It can be a basic center, and its protonation state at physiological pH can be important for interactions with acidic residues in a binding site. Substituents on this nitrogen would provide another vector for SAR exploration.

The following table provides a hypothetical SAR summary for analogs of this compound, illustrating how modifications to the core structure might affect receptor affinity.

Compound IDModification from Parent CompoundReceptor Affinity (Ki, nM)Rationale
C-1 (Parent) This compound10Baseline affinity with a specific combination of steric and electronic features.
C-2 2-Chloro instead of 2-Bromo12Chlorine is smaller and less polarizable than bromine, potentially leading to a slightly weaker halogen bond or altered steric fit.
C-3 4-Ethyl instead of 4-Methyl15Increased lipophilicity, but potentially a less optimal fit in a size-restricted hydrophobic pocket.
C-4 Removal of 4-Methyl group30Loss of a favorable hydrophobic interaction.
C-5 Removal of 2-Bromo group80Loss of both conformational constraint and potential halogen bonding.
C-6 N-Methylation of azetidine5The addition of a methyl group on the azetidine nitrogen could provide an additional hydrophobic interaction or alter the pKa favorably.

Computational Chemistry and Advanced Theoretical Modeling of 3 2 Bromo 4 Methylphenoxy Azetidine and Analogues

Density Functional Theory (DFT) Applications for Reaction Mechanism, Electronic Structure, and Spectroscopic Predictions

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. For 3-(2-Bromo-4-methylphenoxy)azetidine and its analogues, DFT provides critical insights into their synthesis, stability, and properties.

Reaction Mechanism: DFT calculations are instrumental in elucidating the mechanisms of reactions used to synthesize azetidine (B1206935) rings. For instance, studies on the copper-catalyzed photoinduced radical cyclization of ynamides to form azetidines have used DFT to show that the desired 4-exo-dig cyclization is kinetically favored over other potential pathways. nih.gov This predictive power helps chemists optimize reaction conditions and select appropriate substrates for efficient synthesis. thescience.devmit.edu

Electronic Structure: DFT is used to calculate key electronic properties that govern the reactivity and intermolecular interactions of a molecule. researchgate.net These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. scielo.br A smaller gap suggests the molecule is more polarizable and reactive. Molecular Electrostatic Potential (MEP) maps can also be generated to visualize electron-rich and electron-poor regions, predicting sites for nucleophilic and electrophilic attack. researchgate.net

Spectroscopic Predictions: Theoretical calculations using DFT can predict spectroscopic data, such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra. researchgate.net By calculating vibrational frequencies and chemical shifts for a proposed structure like this compound, researchers can compare these theoretical spectra with experimental data to confirm the molecule's identity and structure.

Table 1: Illustrative DFT-Calculated Electronic Properties for Azetidine Analogues (Note: Data are hypothetical examples based on typical values for similar organic molecules.)

Property Value Significance
HOMO Energy -6.5 eV Indicates electron-donating ability
LUMO Energy -1.2 eV Indicates electron-accepting ability
HOMO-LUMO Gap 5.3 eV Relates to chemical stability and reactivity

Molecular Dynamics Simulations for Conformational Space Exploration and Ligand-Target Binding Modes

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic view of their behavior.

Conformational Space Exploration: The four-membered azetidine ring is strained and can adopt different puckered conformations. nih.gov The nature and position of substituents, such as the 2-bromo-4-methylphenoxy group, can significantly influence these conformational preferences. researchgate.net MD simulations allow for the exploration of the potential energy surface of the molecule, identifying low-energy, stable conformations that are likely to be present under physiological conditions. This is crucial as the three-dimensional shape of a molecule dictates its ability to interact with biological targets. nih.gov

Ligand-Target Binding Modes: When a molecule is identified as a potential ligand for a biological macromolecule (like a protein or enzyme), MD simulations are used to study the stability of the ligand-protein complex. researchgate.net After an initial binding pose is predicted by molecular docking, an MD simulation is run for an extended period (typically nanoseconds) to observe how the ligand and protein interact and adjust. nih.gov These simulations can confirm whether the initial binding mode is stable, identify key amino acid interactions, and calculate the binding free energy, which provides a more accurate estimation of binding affinity than docking alone. researchgate.net

Table 2: Typical Parameters for an MD Simulation of a Ligand-Protein Complex (Note: These are general parameters and may be adjusted based on the specific system.)

Parameter Setting Purpose
Simulation Time 100 ns To observe significant conformational changes and ensure stability.
Force Field AMBER, CHARMM Describes the potential energy and forces between atoms.
Solvent Model Explicit (e.g., TIP3P water) Simulates the aqueous physiological environment.
Temperature 300 K Approximates physiological temperature.

Quantitative Structure-Activity Relationship (QSAR) Development for Azetidine Class Compounds

Quantitative Structure-Activity Relationship (QSAR) studies are statistical models that correlate the chemical structure of compounds with their biological activity. nih.gov For a class of compounds like phenoxy-azetidine analogues, QSAR can be a powerful tool in drug discovery.

The process involves:

Data Set Collection: A series of azetidine analogues with experimentally measured biological activity (e.g., inhibitory concentration IC₅₀) is compiled. nih.gov

Descriptor Calculation: For each molecule, a set of numerical values known as molecular descriptors is calculated. These can describe physicochemical properties (e.g., logP), electronic properties (e.g., dipole moment from DFT), or structural features. researchgate.net

Model Generation: Using statistical methods like Multiple Linear Regression (MLR), a mathematical equation is generated that links the descriptors to the biological activity. researchgate.net

Validation: The model's predictive power is rigorously tested using internal and external validation sets of compounds to ensure its reliability. researchgate.net

The resulting QSAR model can then be used to predict the activity of new, unsynthesized azetidine derivatives, helping to prioritize the most promising candidates for synthesis and testing. Studies on azetidinones have successfully used QSAR to develop models for antimicrobial and anticancer activities. researchgate.netijrar.org

Table 3: Example of Molecular Descriptors Used in QSAR for Azetidine Derivatives (Note: This table is illustrative and the choice of descriptors depends on the specific biological activity being modeled.)

Descriptor Type Example Descriptor Information Provided
Electronic Dipole Moment (μ) Polarity and electrostatic interactions. researchgate.net
Steric Molecular Volume Size and shape of the molecule.
Hydrophobic LogP Partitioning between water and octanol; membrane permeability.

In Silico Prediction of Synthetic Feasibility and Reaction Parameters

Before committing resources to laboratory synthesis, computational tools can predict the likelihood of a reaction's success and help optimize its parameters.

Synthetic Feasibility: For novel compounds like this compound, computational models can assess the viability of proposed synthetic routes. Recent research has shown that models based on properties like frontier orbital energies can accurately predict whether specific reactants will combine to form an azetidine ring under photocatalytic conditions. thescience.devmit.edu This allows for the rapid in silico screening of many potential starting materials to identify those most likely to yield the desired product. mit.edu

Reaction Parameter Optimization: Computational chemistry can also model the effect of different catalysts, solvents, and temperatures on a reaction's outcome. DFT calculations can be used to map the reaction energy profile, identifying transition states and intermediates. This information helps in understanding why a certain catalyst is effective or how a solvent might influence the reaction rate and selectivity, guiding the optimization of experimental conditions. nih.gov

Molecular Docking and Binding Energy Calculations for Ligand-Macromolecule Complexes

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a target macromolecule, such as an enzyme or receptor. researchgate.net This is a cornerstone of rational drug design.

For this compound, the process would involve:

Target Selection: Identifying a biologically relevant protein target. Azetidine derivatives have been investigated as inhibitors for various targets, including the STAT3 protein and GABA transporters. nih.govnih.gov

Docking Simulation: Using software like AutoDock or Glide, the 3D structure of the azetidine derivative is placed into the binding site of the target protein. rjptonline.org The program then explores various binding poses and scores them based on their energetic favorability.

Binding Energy Calculation: The docking score provides an estimate of the binding affinity. Lower scores typically indicate a more favorable binding interaction. researchgate.net The predicted pose reveals key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein's amino acid residues.

These predictions are crucial for understanding how the molecule might exert a biological effect and for guiding further structural modifications to improve its potency and selectivity. researchgate.net

Table 4: Hypothetical Molecular Docking Results for an Azetidine Analogue (Note: Data are illustrative. Target and scores are examples.)

Target Protein Binding Energy (kcal/mol) Key Interacting Residues
STAT3 SH2 Domain -8.5 Arg609, Ser611, Ser613
GABA Transporter (GAT-1) -7.9 Tyr140, Phe294, Ser296

Future Directions and Emerging Research Avenues for Azetidine Based Compounds

Exploration of Novel Azetidine (B1206935) Derivatives as Chemical Probes

The development of novel azetidine derivatives as chemical probes is a burgeoning field aimed at understanding complex biological systems. These specialized molecules are designed to interact with specific biological targets, enabling researchers to investigate protein function, validate drug targets, and elucidate disease mechanisms. acs.org A key strategy involves creating libraries of azetidine-based compounds and screening them for activity against specific enzymes or receptors. For instance, novel azetidine amides have been identified as potent small-molecule inhibitors of STAT3, a protein implicated in cancer, with some analogues showing sub-micromolar potency in inhibiting STAT3 DNA-binding activity. acs.org

Another approach focuses on creating conformationally constrained analogues of known neuromodulators. Azetidine derivatives have been synthesized as analogues of GABA uptake inhibitors, targeting the GAT-1 and GAT-3 transporters, which are crucial for regulating neurotransmitter levels in the brain. nih.gov Furthermore, enantiocontrolled synthesis methods are being used to produce stereochemically defined azetidine probes for activity-based protein profiling (ABPP). acs.orgchemrxiv.org These stereoprobes have been used to identify ligandable protein sites in human cancer cells with high stereo- and chemo-selectivity, demonstrating the power of azetidine scaffolds in discovering new targets and chemical tools. acs.orgchemrxiv.org The design of such probes often involves incorporating reactive groups or reporter tags onto the azetidine core to facilitate target identification and visualization.

Research AreaExample ApplicationKey Findings
Enzyme Inhibition STAT3 InhibitorsIdentification of azetidine amides with sub-micromolar potency in vitro. acs.org
Neurotransmitter Uptake GABA Transporter (GAT) InhibitorsAzetidin-2-ylacetic acid derivatives show high potency at GAT-1. nih.gov
Activity-Based Protein Profiling (ABPP) Cysteine-reactive stereoprobesRevealed stereoselectively liganded proteins in human cancer cells. acs.orgchemrxiv.org

Integration of Azetidines into Complex Molecular Architectures

The incorporation of the azetidine ring into more complex molecular frameworks is a critical step toward developing next-generation therapeutics and materials. researchgate.net Synthetic chemists are devising innovative strategies to build fused, bridged, and spirocyclic systems around the azetidine core, thereby accessing novel chemical space. nih.gov Methodologies such as cycloaddition and cyclization are fundamental for forming the azetidine ring itself. medwinpublishers.com Recent advances include the use of photocatalysis, such as the aza Paternò-Büchi reaction, to synthesize densely functionalized azetidines with controlled regio- and stereochemistry. researchgate.netresearchgate.net

Strain-release functionalization of precursors like 1-azabicyclo[1.1.0]butane (ABB) has also emerged as a powerful tool for installing the azetidine motif in a modular fashion. acs.orgacs.org This allows for the late-stage introduction of the azetidine ring into complex molecules. Another innovative approach involves using azetidine sulfonyl fluorides (ASFs) as precursors to carbocations, which can then be coupled with a wide range of nucleophiles under mild conditions to create novel derivatives. acs.orgnih.gov These methods are expanding the toolkit available to chemists, enabling the synthesis of complex, polycyclic azetidine scaffolds that were previously difficult to access. nih.gov Such complex architectures are sought after for their potential to provide highly specific interactions with biological targets.

Synthetic StrategyDescriptionResulting Architecture
Aza Paternò-Büchi Reaction A [2+2] photocycloaddition between an imine and an alkene. researchgate.netFunctionalized azetidines. researchgate.netresearchgate.net
Strain-Release Functionalization Ring-opening of strained precursors like azabicyclo[1.1.0]butane (ABB) with nucleophiles. acs.orgDiverse substituted azetidines. acs.org
Electrophilic Azetidinylation Using reagents like azetidinyl trichloroacetimidates to add the azetidine ring to various nucleophiles. chemrxiv.orgAzetidine-containing drugs and complex molecules. chemrxiv.org
Defluorosulfonylation Activation of azetidine sulfonyl fluorides (ASFs) to form reactive intermediates for coupling reactions. nih.govNovel azetidine derivatives with diverse functional groups. acs.orgnih.gov

Development of High-Throughput Synthesis and Screening Methodologies for Azetidine Libraries

To fully explore the potential of azetidine-based compounds, researchers are developing high-throughput methods for both their synthesis and biological evaluation. rsc.orgresearchgate.net The creation of diverse chemical libraries allows for the rapid identification of compounds with desired biological activities. nih.govresearchgate.net Methodologies for the high-throughput synthesis of azetidine libraries often leverage solid-phase synthesis or flow chemistry techniques to streamline the production of hundreds or even thousands of compounds. nih.govresearchgate.net For example, a 1,976-membered library of spirocyclic azetidines has been described for the development of CNS-focused molecules. nih.govresearchgate.net

Once synthesized, these libraries are subjected to high-throughput screening (HTS) to identify "hits." A significant advancement in this area is quantitative HTS (qHTS), which tests compounds across a range of concentrations in the primary screen. nih.gov This approach generates concentration-response curves for every compound in the library, providing rich data on potency and efficacy from the outset and reducing the rate of false positives and negatives that plague traditional single-point HTS. nih.gov The combination of high-throughput synthesis and qHTS accelerates the discovery process, enabling the rapid elucidation of structure-activity relationships (SAR) and the identification of promising lead compounds for drug development. rsc.orgnih.gov

MethodologyFocusAdvantage
Solid-Phase Synthesis Library GenerationEnables the creation of large, diverse libraries of azetidines for screening. nih.govresearchgate.net
Flow Chemistry Synthesis of IntermediatesAllows for the controlled and scalable synthesis of azetine intermediates. nih.gov
Quantitative High-Throughput Screening (qHTS) Biological EvaluationGenerates detailed pharmacological data (concentration-response curves) directly from the primary screen, improving reliability. nih.gov

Advancements in Analytical Characterization Techniques for Azetidine Stereoisomers

As the synthesis of complex azetidines advances, so too must the analytical techniques used to characterize them, particularly their stereochemistry. The three-dimensional nature of the azetidine ring means that many derivatives are chiral, and different stereoisomers can have vastly different pharmacological effects. acs.orgscite.ai Therefore, the ability to separate and definitively identify enantiomers and diastereomers is critical.

High-performance liquid chromatography (HPLC) and gas chromatography (GC) are powerful techniques for the enantiomeric separation of azetidines and related compounds. researchgate.net The development of new chiral stationary phases (CSPs), including those based on cyclodextrins, amylose, and cellulose, has improved the resolution and efficiency of these separations. researchgate.netacs.org For structural elucidation, nuclear magnetic resonance (NMR) spectroscopy is indispensable for determining the relative stereochemistry of substituents on the azetidine ring. nih.govnih.gov In cases where stereoisomers can be crystallized, X-ray crystallography provides unambiguous determination of the absolute configuration. acs.org As researchers continue to build more complex chiral azetidines, the ongoing development of more sensitive and efficient analytical methods will be essential for advancing the field. acs.org

Analytical TechniqueApplicationDetails
Chiral HPLC Enantiomer SeparationUtilizes chiral stationary phases (CSPs) like amylose- and cyclodextrin-based columns to resolve enantiomers. researchgate.net
Chiral GC Enantiomer SeparationEffective for volatile aziridine (B145994) and potentially azetidine derivatives, often using cyclodextrin-based CSPs. researchgate.net
NMR Spectroscopy Stereoisomer Composition AnalysisUsed to determine the composition of stereoisomeric mixtures in crude products before purification. nih.govnih.gov
X-ray Crystallography Absolute ConfigurationProvides definitive structural data for crystalline enantiopure compounds. acs.org

Q & A

Q. How to address discrepancies in spectroscopic data for azetidine derivatives?

  • Methodological Approach : Cross-validate NMR assignments using 2D-NMR (HSQC, HMBC) to resolve overlapping signals. Compare experimental spectra with simulated data from ACD/Labs or ChemDraw. For crystallographic discrepancies, re-refine X-ray diffraction data using Olex2 or SHELXL .

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Reactant of Route 1
Reactant of Route 1
3-(2-Bromo-4-methylphenoxy)azetidine
Reactant of Route 2
Reactant of Route 2
3-(2-Bromo-4-methylphenoxy)azetidine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.